N-(2,3-dihydro-1-benzofuran-5-yl)-3-phenylpyrrolidine-3-carboxamide
Description
N-(2,3-dihydro-1-benzofuran-5-yl)-3-phenylpyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-3-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(21-16-6-7-17-14(12-16)8-11-23-17)19(9-10-20-13-19)15-4-2-1-3-5-15/h1-7,12,20H,8-11,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAJPXOMIFWEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)NC(=O)C3(CCNC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)-3-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the free radical cyclization cascade, which allows for the formation of complex polycyclic benzofuran derivatives. Another approach involves proton quantum tunneling, which offers high yield and fewer side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure purity and yield. Large-scale synthesis often involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, N-(2,3-dihydro-1-benzofuran-5-yl)-3-phenylpyrrolidine-3-carboxamide has shown promise in various biological assays. Its anti-tumor and antibacterial properties make it a candidate for further research in the development of therapeutic agents.
Medicine: In medicine, this compound has potential applications in the treatment of various diseases. Its anti-oxidative and anti-viral properties suggest that it could be used in the development of new drugs for conditions such as cancer and viral infections.
Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and other industrial processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1-benzofuran-5-yl)-3-phenylpyrrolidine-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are structurally related and may have overlapping biological properties.
Uniqueness: N-(2,3-dihydro-1-benzofuran-5-yl)-3-phenylpyrrolidine-3-carboxamide stands out due to its specific combination of the benzofuran and pyrrolidine rings, which contributes to its unique biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
